molecular formula C19H18O4 B192482 Tanshinone IIb CAS No. 17397-93-2

Tanshinone IIb

Cat. No.: B192482
CAS No.: 17397-93-2
M. Wt: 310.3 g/mol
InChI Key: XDUXBBDRILEIEZ-LJQANCHMSA-N
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Description

Tanshinone IIb is a complex organic compound with a unique structure that includes a furan ring fused to a phenanthrene backbone

Mechanism of Action

Tanshinone IIb, also known as (S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione or Tanshinon IIB, is a bioactive compound derived from the roots of the Traditional Chinese Medicine (TCM) herb Salvia miltiorrhiza . This compound has been shown to exhibit significant pharmacological activities, such as antioxidant activity, anti-inflammatory activity, cardiovascular effects, and antitumor activity .

Target of Action

This compound has been shown to modulate multiple signaling pathways including PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase pathways . It interacts with several targets such as GRB2, SRC, EGFR, PTPN1, ESR1, IGF1, MAPK1, PIK3R1, AKT1, and IGF1R . These targets play crucial roles in cell growth, proliferation, metastasis, invasion, angiogenesis, apoptosis, and autophagy .

Mode of Action

This compound interacts with its targets, leading to changes in cellular processes. For instance, it inhibits tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as induces apoptosis and autophagy . It also modulates the expression of Bcl-2 and increases Bax, p53, and Cyto-c .

Biochemical Pathways

This compound affects multiple biochemical pathways. It modulates the PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase pathways . It also influences other pathways such as NF-κB, SIRT1/PGC1α, MAPK, SREBP-2/Pcsk9, Wnt, PI3K/Akt/mTOR, TGF-β/Smad, and Hippo/YAP . These pathways directly or indirectly affect the progression of diseases .

Pharmacokinetics

This compound, like other tanshinones, suffers from poor oral bioavailability due to low aqueous solubility, poor permeability, and exposure to first-pass metabolism . Chemical modifications and novel formulations have been made to address these issues .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has demonstrated excellent anticancer efficacy against cell lines from breast, cervical, colorectal, gastric, lung, and prostate cancer . It also induces apoptosis via the ROS/JNK signaling pathway in colorectal cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the traditional method for extracting and separating tanshinones from medicinal plants is insufficient due to the increasing demand for clinical drugs . Therefore, synthetic biological methods and strategies are necessary to analyze the biosynthetic pathway of tanshinones and construct high-yield functional bacteria to obtain tanshinones .

Biochemical Analysis

Biochemical Properties

Tanshinone IIb plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate multiple signaling pathways including PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase pathways .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as inducing apoptosis and autophagy .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it has been shown to regulate the PGK1-PDHK1 signaling pathway, changing the energy metabolism mode of macrophages .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The periderm of the Salvia miltiorrhiza storage taproot initially synthesizes this compound on about 30 days after germination . Three critical stages of this compound synthesis have been determined: preparation, the initial synthesis, and the continuous rapid synthesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a myocardial infarction model, this compound was given for 3 days and 7 days for intervention, and it was found that this compound can improve the cardiac function, inflammatory cell infiltration and fibrosis after myocardial infarction .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, this compound can regulate the PGK1-PDHK1 signaling pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

It has been shown that the sensitivity of an osteosarcoma cell line to nucleoside analogs and the efficiency of bystander cell killing were independent of the subcellular localization of Dm-dNK .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tanshinone IIb can be achieved through several synthetic routes. One common method involves the Paal-Knorr synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds to form furan derivatives . This method is particularly useful due to its simplicity and efficiency.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes, such as the use of palladium-catalyzed reverse hydrogenolysis. This method allows for the coupling of 2-hydroxy-1,4-naphthoquinones with olefins to produce the desired furan derivatives without the need for oxidants or hydrogen acceptors .

Chemical Reactions Analysis

Types of Reactions

Tanshinone IIb undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is a typical reducing agent.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various furan derivatives, such as alkoxy- and dialkoxydihydrofurans, and other functionalized compounds .

Scientific Research Applications

Tanshinone IIb has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tanshinone IIb is unique due to its fused ring structure and the presence of both hydroxymethyl and dimethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(6S)-6-(hydroxymethyl)-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-10-8-23-18-12-5-6-13-11(4-3-7-19(13,2)9-20)15(12)17(22)16(21)14(10)18/h5-6,8,20H,3-4,7,9H2,1-2H3/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUXBBDRILEIEZ-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC[C@]4(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432954
Record name (S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17397-93-2
Record name Tanshinone IIB
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17397-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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